Venetoclax N-oxide
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Overview
Description
Venetoclax N-oxide is a derivative of venetoclax, a potent B-cell lymphoma-2 (BCL-2) inhibitor used in the treatment of various blood cancers such as chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL) . This compound is formed during the oxidative stress degradation of venetoclax and has been identified as a significant impurity in the manufacturing process .
Preparation Methods
Synthetic Routes and Reaction Conditions: Venetoclax N-oxide is synthesized by the oxidation of venetoclax using meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane . The reaction involves the addition of m-CPBA to a solution of venetoclax in dichloromethane, followed by stirring at room temperature until the reaction is complete .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically follows the laboratory procedure with scale-up modifications to ensure safety and efficiency. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common for the analysis and purification of the compound .
Chemical Reactions Analysis
Types of Reactions: Venetoclax N-oxide primarily undergoes oxidation reactions. It can also participate in rearrangement reactions, such as the Meisenheimer rearrangement, to form other impurities like venetoclax hydroxylamine .
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane.
Rearrangement: Heating with water at reflux in a sealed tube.
Major Products:
This compound: Formed by oxidation of venetoclax.
Venetoclax Hydroxylamine: Formed by the Meisenheimer rearrangement of this compound.
Scientific Research Applications
Venetoclax N-oxide is primarily studied as an impurity in the degradation pathway of venetoclax. Its identification and characterization are crucial for ensuring the purity and efficacy of venetoclax as a therapeutic agent . Research applications include:
Chemistry: Understanding the oxidative degradation pathways of venetoclax.
Biology and Medicine: Ensuring the safety and efficacy of venetoclax by monitoring and controlling impurities.
Industry: Developing robust manufacturing processes for venetoclax that minimize the formation of impurities.
Mechanism of Action
Venetoclax N-oxide, like its parent compound venetoclax, targets the BCL-2 protein. BCL-2 is an anti-apoptotic protein that prevents programmed cell death (apoptosis) in cancer cells. By inhibiting BCL-2, this compound promotes apoptosis, thereby reducing the survival of cancer cells . The molecular mechanism involves the release of pro-apoptotic proteins such as BAX and BAK, which induce mitochondrial outer membrane permeabilization and cell death .
Comparison with Similar Compounds
Venetoclax: The parent compound, a BCL-2 inhibitor used in cancer therapy.
Navitoclax: Another BCL-2 inhibitor, less potent than venetoclax.
Venetoclax Hydroxylamine: A degradation product of venetoclax N-oxide formed through the Meisenheimer rearrangement.
Uniqueness: this compound is unique due to its formation as an oxidative impurity and its potential to undergo further rearrangement reactions. Its identification and control are essential for the quality assurance of venetoclax as a therapeutic agent .
Properties
Molecular Formula |
C45H50ClN7O8S |
---|---|
Molecular Weight |
884.4 g/mol |
IUPAC Name |
4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]-4-oxidopiperazin-4-ium-1-yl]-N-[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide |
InChI |
InChI=1S/C45H50ClN7O8S/c1-45(2)15-11-33(39(26-45)31-3-5-34(46)6-4-31)29-53(57)19-17-51(18-20-53)35-7-9-38(42(24-35)61-36-23-32-12-16-47-43(32)49-28-36)44(54)50-62(58,59)37-8-10-40(41(25-37)52(55)56)48-27-30-13-21-60-22-14-30/h3-10,12,16,23-25,28,30,48H,11,13-15,17-22,26-27,29H2,1-2H3,(H,47,49)(H,50,54) |
InChI Key |
CICPMKALXAZATM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)C[N+]3(CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCOCC6)[N+](=O)[O-])OC7=CN=C8C(=C7)C=CN8)[O-])C |
Origin of Product |
United States |
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